



# Application Notes: Immunohistochemical Analysis of c-Met Expression in Glumetinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Glumetinib |           |
| Cat. No.:            | B607661    | Get Quote |

#### Introduction

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis. [3] Overexpression of c-Met is observed in a variety of cancers, including non-small cell lung cancer (NSCLC), and is often associated with a poor prognosis.[4] Immunohistochemistry (IHC) is a vital tool for assessing c-Met protein expression in tumor tissues, identifying patients who may benefit from c-Met targeted therapies like Glumetinib, and monitoring treatment response.[4][5][6] These application notes provide a detailed protocol for IHC staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for the interpretation of staining results.

### **Data Presentation**

The efficacy of **Glumetinib** in patients with c-Met overexpressing tumors has been evaluated in clinical studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of **Glumetinib** (SCC244) Monotherapy in Advanced NSCLC with MET Overexpression (IHC 3+)



| Patient Cohort  | Number of Patients | Objective<br>Response Rate<br>(ORR) | 95% Confidence<br>Interval (CI) |
|-----------------|--------------------|-------------------------------------|---------------------------------|
| Overall         | 32                 | 37.5%                               | 21.1% - 56.3%                   |
| Treatment Naïve | 12                 | 41.7%                               | 15.2% - 72.3%                   |
| Pre-treated     | 20                 | 35.0%                               | 15.4% - 59.2%                   |

Data from a pooled analysis of two single-arm studies in patients with driver-gene negative NSCLC with MET overexpression (IHC  $\geq$ 3+).[6]

Table 2: Scoring Criteria for c-Met Immunohistochemistry

| Score | Staining Intensity | Percentage of<br>Stained Tumor<br>Cells | Description                            |
|-------|--------------------|-----------------------------------------|----------------------------------------|
| 0     | None               | <50% with any intensity                 | No staining is observed.[7]            |
| 1+    | Weak               | ≥50%                                    | Pale tan to light brown staining.[7]   |
| 2+    | Moderate           | ≥50%                                    | Rich brown staining. [7]               |
| 3+    | Strong             | ≥50%                                    | Dark brown or black staining.[4][5][7] |

#### H-Score Calculation:

The H-score provides a semi-quantitative measure of antigen expression by incorporating both the intensity and the percentage of stained cells.

H-Score =  $[1 \times (\% \text{ cells } 1+)] + [2 \times (\% \text{ cells } 2+)] + [3 \times (\% \text{ cells } 3+)]$ 



The H-score ranges from 0 to 300.[8][9] A higher H-score indicates stronger and more widespread c-Met expression.

## **Experimental Protocols**

This section provides a detailed methodology for the immunohistochemical staining of c-Met in FFPE tumor tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

#### Materials and Reagents:

- FFPE tumor tissue sections (4-5 μm) on positively charged slides
- Xylene or a xylene substitute (for deparaffinization)
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1.5-10% normal goat serum in PBS)[1][10]
- Primary Antibody: Rabbit monoclonal anti-c-Met antibody (e.g., clone SP44)
- Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
- Avidin-Biotin-Peroxidase Complex (ABC) reagent
- Chromogen: Diaminobenzidine (DAB)
- Counterstain: Hematoxylin
- Mounting Medium
- Phosphate Buffered Saline (PBS)



#### Protocol:

- Deparaffinization and Rehydration:
  - Incubate slides in an oven at 60°C for 20-30 minutes.[10][11]
  - Immerse slides in xylene (or substitute) for 2-3 changes of 5 minutes each.[10][11]
  - Rehydrate sections by sequential immersion in 100% ethanol (2 x 5 minutes), 95% ethanol (1 x 5 minutes), and 70% ethanol (1 x 5 minutes).[10]
  - Rinse with distilled water for 5 minutes.[10]
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium
     Citrate buffer (pH 6.0).[10]
  - Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes.
  - Allow slides to cool in the buffer for at least 20 minutes at room temperature.
  - Rinse slides with PBS.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[1][11]
  - Rinse with PBS (2 x 5 minutes).
- Blocking:
  - Incubate sections with a blocking buffer (e.g., 1.5% normal goat serum) for at least 1 hour at room temperature to prevent non-specific antibody binding.[1][10]
- Primary Antibody Incubation:



- Dilute the primary anti-c-Met antibody (e.g., SP44 clone) to its optimal concentration in the blocking buffer.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
   [1]
- Secondary Antibody Incubation:
  - Rinse slides with PBS (3 x 5 minutes).
  - Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
- Signal Amplification:
  - Rinse slides with PBS (3 x 5 minutes).
  - Incubate with ABC reagent for 30-60 minutes at room temperature.
- Chromogenic Detection:
  - Rinse slides with PBS (3 x 5 minutes).
  - Apply DAB substrate solution and monitor for the development of a brown color (typically 1-10 minutes).
  - Stop the reaction by immersing the slides in distilled water.
- Counterstaining:
  - Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
  - Rinse thoroughly with running tap water.
- Dehydration and Mounting:
  - Dehydrate the sections through graded ethanol series (70%, 95%, 100%).
  - Clear in xylene (or substitute).



Mount with a permanent mounting medium.

#### **Quality Control:**

- Positive Control: A tissue known to express c-Met should be included to verify the staining protocol.
- Negative Control: A slide incubated with the blocking buffer instead of the primary antibody should be included to assess non-specific staining.

## **Visualizations**

The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for immunohistochemistry.





Click to download full resolution via product page

Caption: Glumetinib inhibits the c-Met receptor, blocking downstream signaling pathways.





Click to download full resolution via product page

Caption: A stepwise workflow for c-Met detection in FFPE tissues via IHC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Haihe Biopharma Presented latest studies of MET Inhibitor SCC244 in NSCLC at ESMO ASIA Congress 2022 [haihepharma.com]
- 6. A pooled analysis of clinical outcome in driver-gene negative non-small cell lung cancer patients with MET overexpression treated with gumarontinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and clinical significance of c-Met in advanced esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific HK [thermofisher.com]
- 11. origene.com [origene.com]
- To cite this document: BenchChem. [Application Notes: Immunohistochemical Analysis of c-Met Expression in Glumetinib-Treated Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607661#immunohistochemistry-ihc-for-c-met-expression-in-glumetinib-treated-tumors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com